molecular formula C28H26N6O10S2 B1668868 Cefpimizole CAS No. 84880-03-5

Cefpimizole

Numéro de catalogue: B1668868
Numéro CAS: 84880-03-5
Poids moléculaire: 670.7 g/mol
Clé InChI: LNZMRLHZGOBKAN-KAWPREARSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le céfpimizole est un antibiotique céphalosporine de troisième génération développé par Ajinomoto au Japon. Il est connu pour son activité à large spectre contre les bactéries Gram-positives et Gram-négatives. Ce composé est particulièrement efficace dans le traitement des infections causées par des bactéries résistantes aux autres antibiotiques .

Applications De Recherche Scientifique

Pharmacokinetics and Safety Profile

Cefpimizole exhibits a two-compartment model of pharmacokinetics with a half-life of approximately 1.9 hours. The primary route of elimination is renal, with about 80% of the administered dose excreted unchanged in urine. Studies have shown that this compound is well tolerated, with mild transient pain at the injection site being the most significant adverse effect reported . In a study involving healthy volunteers, no serious side effects were observed, and vital signs remained stable throughout the trials .

Treatment of Gonorrhea

This compound has been evaluated for its efficacy in treating uncomplicated gonorrhea. A dose-ranging study indicated that while the highest dose (1 g) effectively cured urethral infections, lower doses showed decreased cure rates, with treatment failures noted in rectal and pharyngeal infections even at higher doses . The study concluded that this compound does not offer advantages over existing antibiotics for this indication.

Gynecological Infections

In a clinical setting, this compound was administered intravenously to patients with gynecological infections, achieving an overall efficacy rate of 85.7%. The drug demonstrated good tissue penetration and was effective in treating infections without notable adverse reactions . This suggests potential use in managing pelvic inflammatory diseases or other gynecological conditions.

Prophylactic Use in Surgery

This compound has also been explored as a prophylactic antibiotic in surgical procedures. Its application aims to reduce postoperative infections, particularly in high-risk surgeries such as cesarean sections. Studies indicate that this compound can be effective in minimizing the incidence of maternal infectious morbidity post-surgery . However, comparisons with other antibiotics show mixed results regarding superiority.

Case Study: Gynecological Infection

  • Patient Profile : Seven women with diagnosed gynecological infections.
  • Treatment : Intravenous this compound (1 g).
  • Outcome : 85.7% efficacy rate with no adverse reactions noted during treatment .

Case Study: Gonorrhea Treatment

  • Patient Profile : 96 males with uncomplicated gonorrhea.
  • Treatment : Single doses of this compound ranging from 0.125 g to 1 g.
  • Outcome : Cure rates were highest at the 1 g dose but significantly dropped at lower doses, indicating limited effectiveness compared to existing treatments .

Mécanisme D'action

Target of Action

Cefpimizole, a third-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes involved in the final stages of peptidoglycan layer synthesis, which is crucial for bacterial cell wall formation .

Mode of Action

This compound disrupts bacterial cell walls by binding to and inhibiting the PBPs . This interaction prevents the synthesis of the peptidoglycan layer, leading to bacterial cell lysis and death .

Biochemical Pathways

It’s known that the inhibition of pbps disrupts the cross-linking of the peptidoglycan layer in the bacterial cell wall . This disruption leads to cell lysis and death, effectively eliminating the bacterial infection .

Pharmacokinetics

The pharmacokinetics of this compound were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) . The total body clearance was 118.6 +/- 20.2 ml/min . The primary route of elimination for this compound is renal, with approximately 80% of the administered dose excreted as the parent compound .

Result of Action

The result of this compound’s action is the effective elimination of bacterial infections. By inhibiting the PBPs and disrupting the bacterial cell wall, this compound causes bacterial cell lysis and death . This leads to the reduction of the bacterial population, aiding in the resolution of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s elimination, as this compound is primarily excreted through the kidneys . Therefore, in patients with renal impairment, the clearance of this compound may be reduced, potentially leading to increased drug levels and risk of toxicity

Analyse Biochimique

Biochemical Properties

Cefpimizole interacts with penicillin-binding proteins (PBPs), which are enzymes that play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls . By inhibiting these PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Cellular Effects

This compound’s primary cellular effect is the disruption of bacterial cell wall synthesis, which leads to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of Gram-positive and Gram-negative bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PBPs . These proteins are essential for the cross-linking step in peptidoglycan synthesis. When this compound binds to these proteins, it prevents them from performing their role, thereby inhibiting the synthesis of peptidoglycan and disrupting the bacterial cell wall .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound were determined after single- and multiple-dose 20-min intravenous infusions . The kinetics correspond to a two-compartment model with an average apparent volume of distribution of 20.0 +/- 3.5 liters, a distribution rate constant of 2.24 +/- 1.00 h-1, and a terminal rate constant of 0.358 +/- 0.036 h-1 (half-life, 1.9 h) .

Metabolic Pathways

The primary route of elimination for this compound is the renal route, with approximately 80% of the administered dose excreted as the parent compound

Transport and Distribution

This compound is distributed in the body following a two-compartment model . The total body clearance was 118.6 +/- 20.2 ml/min, and the renal clearance was 96.2 +/- 17.3 ml/min . This suggests that this compound is primarily transported and distributed via the circulatory system and eliminated through the kidneys .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du céfpimizole implique plusieurs étapes, à partir de la structure de base de la céphalosporine. Le processus comprend généralement l'acylation du groupe amino en position 7 du noyau de la céphalosporine avec un agent acylant appropriéLes conditions de réaction impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle du céfpimizole suit une voie synthétique similaire, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification. La production comprend également des mesures strictes de contrôle de la qualité pour garantir la cohérence et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le céfpimizole subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers halogénoalcanes pour les réactions de substitution. Les conditions impliquent souvent des températures et un pH contrôlés pour garantir la voie de réaction souhaitée .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du céfpimizole, qui peuvent avoir des propriétés pharmacologiques différentes. Par exemple, l'oxydation peut conduire à des dérivés sulfoxydes, tandis que la substitution peut introduire de nouveaux groupes fonctionnels qui améliorent l'activité de l'antibiotique .

Applications de la recherche scientifique

Le céfpimizole a été largement étudié pour ses applications dans divers domaines :

Mécanisme d'action

Le céfpimizole exerce ses effets en inhibant la synthèse des parois cellulaires bactériennes. Il se lie aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, inhibant les étapes finales de la synthèse du peptidoglycane. Cela conduit à l'affaiblissement de la paroi cellulaire et, en fin de compte, à la lyse de la cellule bactérienne. Les principales cibles moléculaires sont les PBP et les voies impliquées comprennent l'inhibition des réactions de transpeptidation et de carboxypeptidation .

Comparaison Avec Des Composés Similaires

Le céfpimizole est comparé à d'autres céphalosporines de troisième génération telles que la céfotaxime et la céfopérazone. Bien que tous ces composés partagent une structure de base et un mécanisme d'action similaires, le céfpimizole est unique par son spectre d'activité plus large et sa plus grande stabilité contre les bêta-lactamases. Cela le rend particulièrement efficace contre les souches bactériennes résistantes .

Liste de composés similaires

  • Céfotaxime
  • Céfopérazone
  • Ceftriaxone
  • Ceftazidime

Le céfpimizole se distingue par son cycle imidazole unique, qui améliore son affinité de liaison aux PBP et augmente sa résistance à la dégradation par les bêta-lactamases .

Activité Biologique

Cefpimizole, known chemically as AC-1370, is a broad-spectrum cephalosporin antibiotic that has been investigated for its efficacy against various bacterial infections. This article provides an in-depth examination of the biological activity of this compound, including pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Key findings include:

  • Distribution and Elimination : this compound follows a two-compartment model with an average apparent volume of distribution of approximately 20.0 ± 3.5 liters. The distribution rate constant is 2.24 ± 1.00 h1^{-1}, and the terminal elimination rate constant is 0.358 ± 0.036 h1^{-1}, resulting in a half-life of about 1.9 hours .
  • Renal Clearance : Around 80% of the administered dose is excreted unchanged via the kidneys, with a renal clearance rate of 96.2 ± 17.3 ml/min .
  • Dose Proportionality : Studies indicate that this compound exhibits dose proportionality across multiple doses (1g, 2g, and 4g) administered intravenously over a week-long period .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy in treating various infections:

  • Case Studies : In a study involving seven patients with gynecological infections, this compound achieved an overall efficacy rate of 85.7% without any reported adverse reactions . High concentrations were detected in internal genital organs following administration, indicating effective tissue penetration .
  • Infections Treated : this compound has been effective against infections caused by Actinomyces species, which are often resistant to other antibiotics. It has shown promise in managing pelvic actinomycosis, with effective concentrations found in the retroperitoneal space after administration .

Comparative Studies

Comparative studies have assessed this compound against other antibiotics:

AntibioticEfficacy Rate (%)Adverse ReactionsNotes
This compound85.7NoneEffective against gynecological infections
FlomoxefTBDTBDSimilar spectrum but less studied
CefazolinTBDTBDCommonly used for surgical prophylaxis

Research Findings

Recent research highlights the importance of this compound in specific clinical scenarios:

  • Prophylactic Use : Studies suggest that this compound may be beneficial as a prophylactic antibiotic in surgical settings to reduce postoperative infections . Its pharmacokinetic properties support its use in high-risk patients.
  • Animal Models : In animal studies comparing various prophylactic regimens, this compound demonstrated lower bacterial burdens than controls, supporting its effectiveness in preventing infections post-surgery .

Propriétés

IUPAC Name

2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O10S2/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44)/t18-,21-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZMRLHZGOBKAN-KAWPREARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)O)C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84880-03-5
Record name Cefpimizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84880-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefpimizole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084880035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFPIMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S58UHU7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefpimizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefpimizole
Reactant of Route 2
Reactant of Route 2
Cefpimizole
Reactant of Route 3
Cefpimizole
Reactant of Route 4
Cefpimizole
Reactant of Route 5
Cefpimizole
Reactant of Route 6
Cefpimizole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.